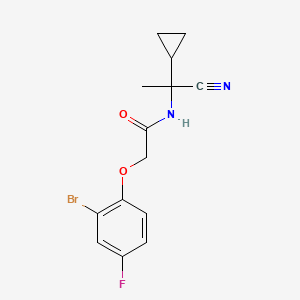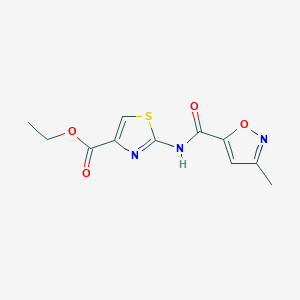
Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate, also known as EMICT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EMICT belongs to the class of thiazole derivatives and has been studied for its various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate is a compound of interest in the field of heterocyclic chemistry due to its potential as a building block for various synthetic modifications. Researchers have explored its reactivity and utility in synthesizing a range of derivatives with potential biological activities. The synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives has been reported, showcasing methods to modify this core structure and study their antimicrobial properties. This highlights the compound's versatility in creating molecules with potential antimicrobial activities (Desai, Bhatt, & Joshi, 2019).
Biological Activities
Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate derivatives have been investigated for various biological activities. For example, the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been undertaken to explore their in vitro antitumor activities. These compounds were tested against 60 human tumor cell lines, showing potential anticancer activity. One specific derivative exhibited significant activity against the RPMI-8226 leukemia cell line, underscoring the compound's potential in anticancer research (El-Subbagh, Abadi, & Lehmann, 1999).
Antimicrobial Applications
Further modifications of the ethyl 2-amino-4-methylthiazole-5-carboxylate core have led to compounds studied for their antimicrobial activities. The structure-activity relationships of these derivatives have been analyzed through 3D QSAR analysis, providing insights into the design of new molecules with enhanced antimicrobial properties. This research demonstrates the compound's role in developing new antimicrobial agents, crucial for addressing the growing concern of antimicrobial resistance (Desai, Bhatt, & Joshi, 2019).
Safety And Hazards
As for safety and hazards, these can vary greatly depending on the specific compound and its structure. For example, Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a related compound, is classified as a combustible liquid with a flash point of 217.4 °F (103 °C) in a closed cup3. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound3.
Direcciones Futuras
In terms of future directions, the field of drug discovery is always looking to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity1. Therefore, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme1.
Please note that this is a general overview and may not directly apply to “Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate”. For a comprehensive analysis of this specific compound, more detailed studies would be needed. If you have access to a laboratory or research facility, you might consider conducting experiments or consulting with a chemist or pharmacologist for more information. Please remember to always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
ethyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-3-17-10(16)7-5-19-11(12-7)13-9(15)8-4-6(2)14-18-8/h4-5H,3H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXIEXRREDHYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methylisoxazole-5-carboxamido)thiazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

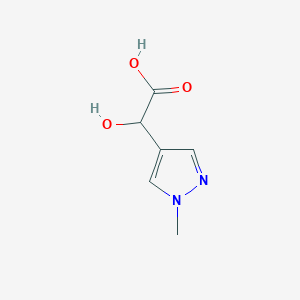
![Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2564888.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2564890.png)
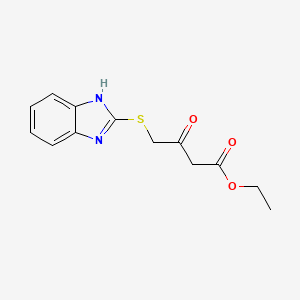
![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2564893.png)
![8-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2564896.png)
![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564897.png)
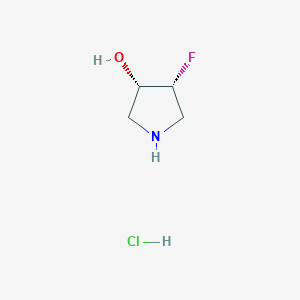
![2-[[1-(Oxolan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2564900.png)
![2-{4-Methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2564901.png)

![1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2564903.png)
![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2564904.png)
